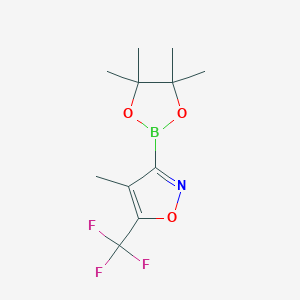![molecular formula C14H17F3N2O B13126986 1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13126986.png)
1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. The presence of the trifluoromethoxy group adds to its chemical stability and potential biological activity. Spirocyclic compounds like this one are of significant interest in medicinal chemistry due to their three-dimensional structure, which can interact with biological targets in unique ways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring. The spirocyclic structure can then be formed through a cyclization reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1’-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The trifluoromethoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1’-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 1’-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The spirocyclic structure allows for a unique three-dimensional interaction with proteins, which can result in high specificity and potency .
Comparaison Avec Des Composés Similaires
Spirotryprostatin A and B: These compounds also feature a spirocyclic structure and have shown microtubule assembly inhibition.
Pteropodine and Isopteropodine: These spirocyclic compounds interact with muscarinic serotonin receptors and have anti-inflammatory properties.
Uniqueness: 1’-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] is unique due to the presence of the trifluoromethoxy group, which enhances its chemical stability and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H17F3N2O |
|---|---|
Poids moléculaire |
286.29 g/mol |
Nom IUPAC |
1'-methyl-5-(trifluoromethoxy)spiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C14H17F3N2O/c1-19-6-4-13(5-7-19)9-18-12-3-2-10(8-11(12)13)20-14(15,16)17/h2-3,8,18H,4-7,9H2,1H3 |
Clé InChI |
YMLPQTWAVIDZRN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(CC1)CNC3=C2C=C(C=C3)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13126904.png)
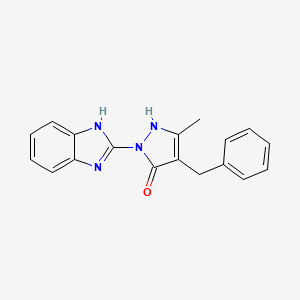
![2-([2,2'-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one](/img/structure/B13126926.png)
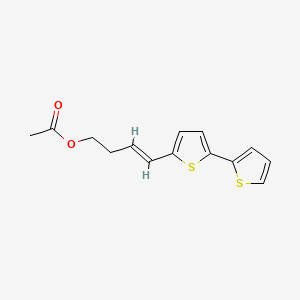


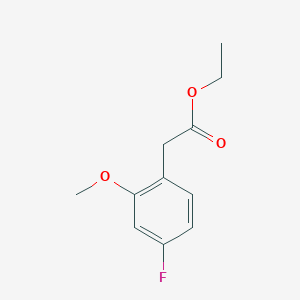
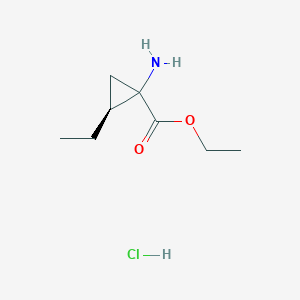
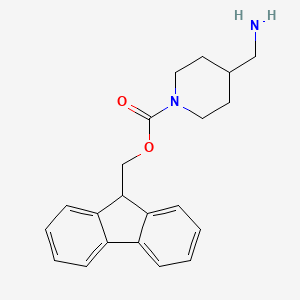
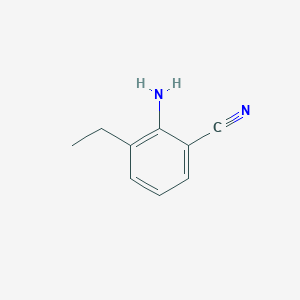
![(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13126972.png)

![4,7-Dibenzyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126989.png)
